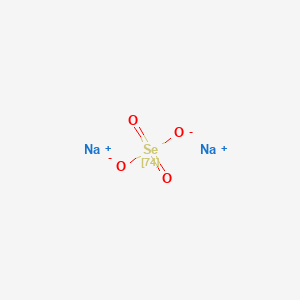

Selenic acid (H2(75)SeO4), disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Selenic acid (H2(75)SeO4), disodium salt: is an inorganic compound that belongs to the family of selenates. It is a colorless, deliquescent crystalline substance. Selenic acid is an oxoacid of selenium, and its structure is more accurately described as O2Se(OH)2. The disodium salt form is often used in various industrial and research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of Selenium Dioxide: One common method involves the oxidation of selenium dioxide (SeO2) with hydrogen peroxide (H2O2): [ \text{SeO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 ]

Oxidation of Selenous Acid: Selenic acid can also be prepared by oxidizing selenous acid (H2SeO3) with halogens such as chlorine or bromine, or with potassium permanganate (KMnO4): [ \text{H}_2\text{SeO}_3 + \text{Cl}_2 \rightarrow \text{H}_2\text{SeO}_4 + 2\text{HCl} ]

Industrial Production Methods:

- The industrial production of selenic acid often involves the oxidation of selenium compounds in lower oxidation states. The resulting solution is evaporated at temperatures below 140°C in a vacuum to obtain the anhydrous acid as a crystalline solid .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Selenic acid is a stronger oxidizer than sulfuric acid. It can liberate chlorine from chloride ions, being reduced to selenous acid in the process: [ \text{H}_2\text{SeO}_4 + 2\text{H}^+ + 2\text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2 ]

Decomposition: It decomposes above 200°C, liberating oxygen gas and being reduced to selenous acid: [ 2\text{H}_2\text{SeO}_4 \rightarrow 2\text{H}_2\text{SeO}_3 + \text{O}_2 ]

Common Reagents and Conditions:

Oxidizing Agents: Chlorine, bromine, potassium permanganate.

Reaction Conditions: Elevated temperatures, vacuum evaporation for crystallization.

Major Products:

Selenous Acid (H2SeO3): Formed during reduction reactions.

Oxygen Gas (O2): Released during decomposition.

Applications De Recherche Scientifique

Chemistry:

- Used as an oxidizing agent in various chemical reactions due to its strong oxidative properties.

Biology and Medicine:

- Selenic acid and its salts are used in the production of selenium supplements, which are essential for human health. Selenium plays a critical role in antioxidant actions, anti-inflammatory effects, immune function, and the production of active thyroid hormone .

Industry:

Mécanisme D'action

Molecular Targets and Pathways:

- Selenic acid acts as an oxidizing agent, interacting with various substrates to facilitate oxidation-reduction reactions. It is involved in the production of selenoproteins, which have structural and enzymatic roles. These proteins act as antioxidants, protecting against oxidative stress, and catalyze the production of active thyroid hormone .

Comparaison Avec Des Composés Similaires

Selenious Acid (H2SeO3): Another oxoacid of selenium, but with lower oxidation state.

Sodium Selenate (Na2SeO4): A salt of selenic acid, used in similar applications.

Sulfuric Acid (H2SO4): A structurally similar compound but with sulfur instead of selenium.

Uniqueness:

- Selenic acid is unique due to its stronger oxidative properties compared to sulfuric acid. It can oxidize chloride ions to chlorine gas, a reaction not typically seen with sulfuric acid .

Propriétés

Numéro CAS |

61641-45-0 |

|---|---|

Formule moléculaire |

Na2O4Se |

Poids moléculaire |

183.900 g/mol |

InChI |

InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2/i;;5-5 |

Clé InChI |

MHQOTKLEMKRJIR-UAFJOGDZSA-L |

SMILES isomérique |

[O-][74Se](=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

[O-][Se](=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)